

An In-depth Technical Guide to H-SER-ASP-OH (Seryl-Aspartic Acid)

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Compound of Interest

Compound Name: *H-SER-ASP-OH*

Cat. No.: *B3433355*

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CAS Number: 2543-31-9

This technical guide provides a comprehensive overview of the dipeptide **H-SER-ASP-OH**, also known as Seryl-Aspartic Acid. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, purification, and biological significance.

Core Chemical and Physical Properties

H-SER-ASP-OH is a dipeptide composed of the amino acids L-serine and L-aspartic acid linked by a peptide bond. Its structure and fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ N ₂ O ₆	[1]
Molecular Weight	220.18 g/mol	[1]
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid	[1]
Appearance	White to light yellow crystalline powder	
Solubility	Soluble in DMSO	
Storage Conditions	Store at -20°C	

Synthesis and Purification

The synthesis of **H-SER-ASP-OH** is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. This method allows for the sequential addition of amino acids on a solid resin support, offering high yields and purity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of **H-SER-ASP-OH** on a Wang resin, starting from the C-terminal amino acid, aspartic acid.

Materials:

- Fmoc-Asp(OtBu)-Wang resin
- Fmoc-Ser(tBu)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®

- 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
- DMF, Dichloromethane (DCM)
- Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

Procedure:

- Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
 - Wash the resin thoroughly with DMF (5 times).
- Amino Acid Coupling:
 - In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
 - Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
- Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added serine residue.

- Cleavage and Deprotection:
 - Wash the peptidyl-resin with DCM and dry under a stream of nitrogen.
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (tBu and OtBu).
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide and decant the ether. .

Experimental Protocol: Purification by Reverse-Phase HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

- Column: C18 stationary phase
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient of increasing concentration of mobile phase B is used to elute the peptide. The exact gradient will depend on the specific peptide and column but a typical gradient might be 5% to 50% B over 30 minutes.
- Detection: UV absorbance at 214 nm and 280 nm.

Procedure:

- Dissolve the crude peptide in a minimal amount of mobile phase A.
- Inject the sample onto the equilibrated C18 column.

- Run the gradient elution to separate the target peptide from impurities.
- Collect fractions corresponding to the major peak.
- Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry.
- Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Spectroscopic Data

The following tables summarize the expected NMR and mass spectrometry data for **H-SER-ASP-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H and ^{13}C NMR chemical shifts in D_2O .

Atom Designation	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Serine Residue		
$\alpha\text{-CH}$	-4.0 - 4.2	-56 - 58
$\beta\text{-CH}_2$	-3.8 - 3.9	-61 - 63
Aspartic Acid Residue		
$\alpha\text{-CH}$	-4.5 - 4.7	-52 - 54
$\beta\text{-CH}_2$	-2.7 - 2.9	-38 - 40
Carbonyl Carbons		
Ser C=O	-	-172 - 174
Asp C=O (amide)	-	-174 - 176
Asp C=O (side chain)	-	-177 - 179

Mass Spectrometry (MS)

Expected mass-to-charge ratios (m/z) for different ionization states.

Ion	Calculated m/z
[M+H] ⁺	221.08
[M+Na] ⁺	243.06
[M-H] ⁻	219.06

Biological Significance and Role in Signaling

While the biological functions of the free dipeptide **H-SER-ASP-OH** are not extensively characterized, the Ser-Asp (SD) motif is a recurring sequence in proteins and plays a significant role in various biological processes, particularly in the context of post-translational modifications and protein-protein interactions.

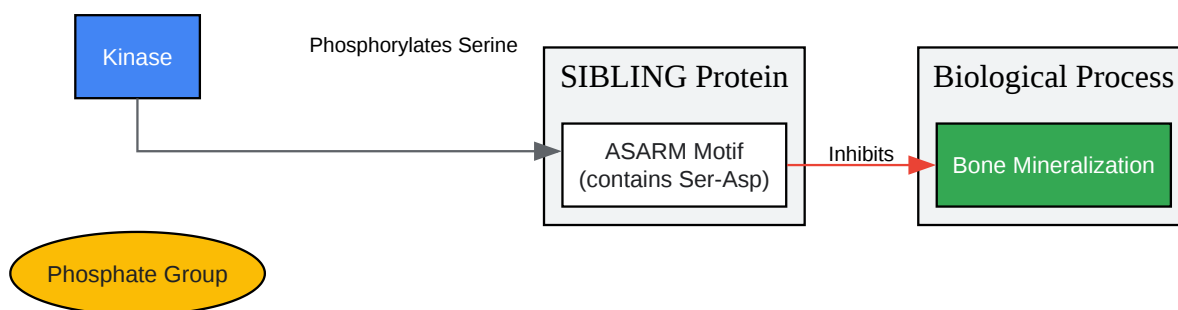
The Acidic Serine- and Aspartate-Rich Motif (ASARM)

The Ser-Asp sequence is a key component of the Acidic Serine- and Aspartate-Rich Motif (ASARM) found in the Small Integrin-Binding Ligand, N-linked Glycoprotein (SIBLING) family of proteins.[2] These proteins are crucial for bone and dentin mineralization. The ASARM peptide is believed to regulate mineralization by inhibiting hydroxyapatite formation.[2]

Phosphorylation and Phosphomimicry

The serine residue within the Ser-Asp motif is a potential site for phosphorylation by various kinases. The addition of a negatively charged phosphate group can significantly alter the protein's conformation and its interaction with other molecules. In some signaling pathways, an aspartic acid or glutamic acid residue can functionally mimic a phosphorylated serine, a phenomenon known as phosphomimicry. This suggests that the Ser-Asp motif can act as a molecular switch, with its activity being modulated by phosphorylation.

The diagram below illustrates a simplified model of how ASARM-containing proteins, through their Ser-Asp motif, can influence mineralization and how this process might be regulated by phosphorylation.



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Caption: Regulation of bone mineralization by the ASARM motif.

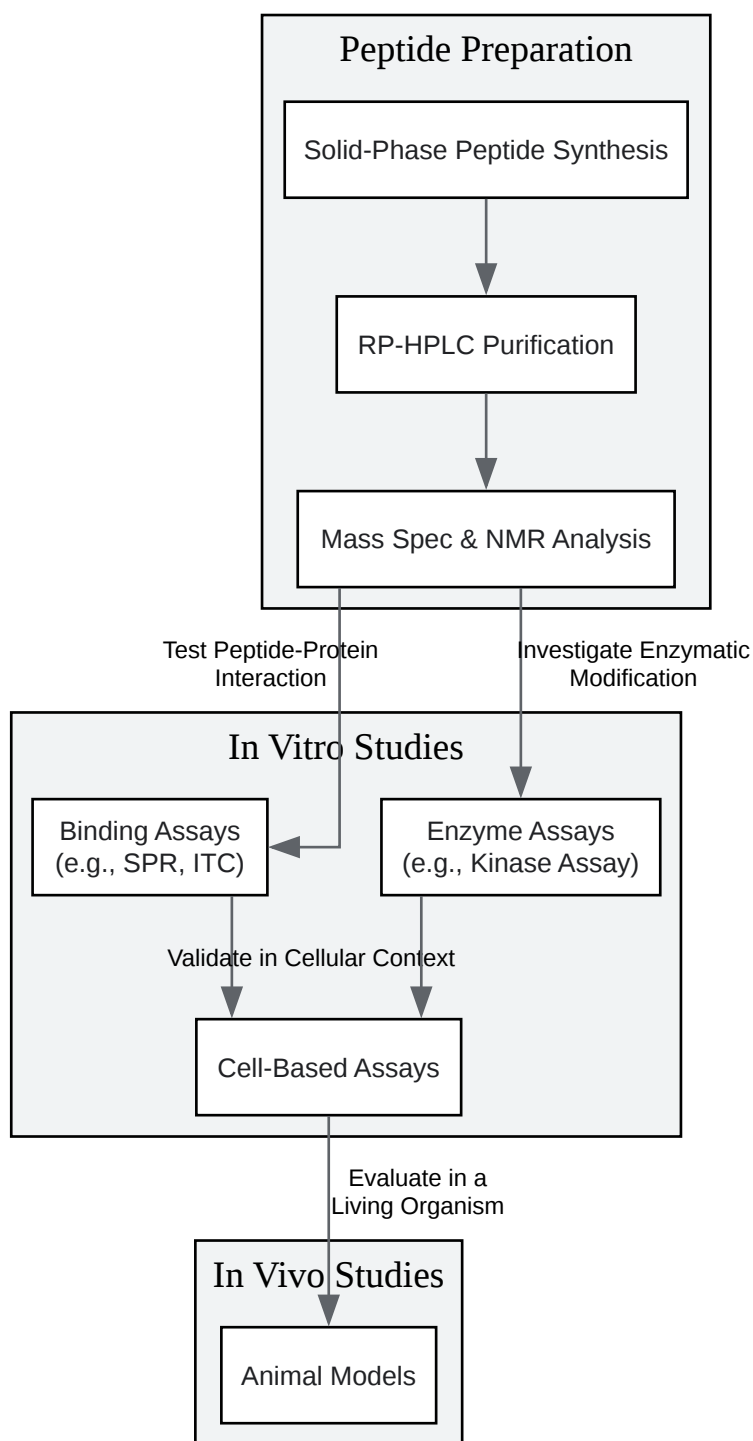
Role in Drug Development

The involvement of the Ser-Asp motif in critical biological processes makes it a potential target for drug development.

- **Modulation of Mineralization:** Small molecules or peptides that mimic or antagonize the ASARM motif could be developed to treat disorders of bone mineralization, such as osteomalacia or ectopic calcification.
- **Kinase Inhibitors:** Given that the serine in the Ser-Asp motif can be phosphorylated, developing specific kinase inhibitors that target this phosphorylation event could be a therapeutic strategy for diseases where this signaling is dysregulated.
- **Peptide-Based Therapeutics:** Synthetic peptides containing the Ser-Asp motif could be used to study and potentially interfere with protein-protein interactions that are dependent on this sequence.

Experimental Workflows

The study of **H-SER-ASP-OH** and peptides containing the Ser-Asp motif typically involves a series of interconnected experimental workflows. The following diagram outlines a general workflow for investigating the biological function of a Ser-Asp containing peptide.



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References

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- 2. The bioactive acidic serine- and aspartate-rich motif peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
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